7-Nitroisochroman
Overview
Description
7-Nitroisochroman is a chemical compound with the molecular formula C9H9NO3 . It is also known by other names such as 7-nitro-3,4-dihydro-1H-isochromene, 7-nitroisochromane, and has the CAS No.: 444588-03-8 .
Synthesis Analysis
The synthesis of 7-Nitroisochroman or related compounds often involves reactions of homophthalic anhydride and its derivatives . For instance, acetylation of 4-nitrohomophthalic anhydride gave 4-acetyl-7-nitroisochroman-1,3-dione, which was converted to 3-methyl-7-nitroisocoumarin .Chemical Reactions Analysis
One key reaction involving 7-Nitroisochroman is its enolization and hydrolysis in aqueous sodium hydroxide, which produces a relatively stable lactone enolate . More research is needed to fully understand the range of chemical reactions that 7-Nitroisochroman can undergo.Scientific Research Applications
Detection of Genotoxic Impurities in Medications : A study developed a method for quantifying a 7-nitroso impurity, related to 7-Nitroisochroman, in the anti-diabetic medication sitagliptin. This method is crucial for controlling the content of nitroso impurity in long-term treatments (Reddy Chittireddy et al., 2022).
Inhibition of Neuronal Nitric Oxide Synthase : 7-Nitroindazole, a derivative of 7-Nitroisochroman, inhibits neuronal nitric oxide synthase (nNOS) and has been studied for its role in preventing convulsions and neurotoxicity in models of diseases like Parkinson's (Matsumura et al., 2008).
Chemical Reactions in Aqueous Solutions : Research on the enolization and hydrolysis of 7-Nitroisochroman-3-one in aqueous sodium hydroxide solutions has been conducted, providing insights into the stability and reaction kinetics of this compound (Hawkinson et al., 1998).
Neuroprotective Effects in Ischemic Conditions : Studies have shown that inhibitors of neuronal nitric oxide synthase, like 7-Nitroindazole, can be neuroprotective against ischemic damage, suggesting their potential application in conditions like stroke and brain ischemia (Nanri et al., 1998).
Analysis in Spectroscopy : The spectroscopic properties of derivatives of 7-nitrobenz-2-oxa-1,3-diazol-4-yl, which is structurally related to 7-Nitroisochroman, have been investigated for applications in biological fields (Féry-Forgues et al., 1993).
Anxiolytic-like Properties : In pharmacological studies, 7-Nitroindazole has shown anxiolytic-like properties in exploratory models of anxiety, indicating its potential use in the development of anxiolytic drugs (Volke et al., 1997).
Inhibition of Brain Nitric Oxide Synthase : Another study investigated the enhancement of 7-nitro indazole-induced inhibition of brain nitric oxide synthase by norharmane, suggesting the role of this compound in modulating NOS activity in the brain (Connop et al., 1995).
properties
IUPAC Name |
7-nitro-3,4-dihydro-1H-isochromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-10(12)9-2-1-7-3-4-13-6-8(7)5-9/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGESIJUSNLKASY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358533 | |
Record name | 7-Nitroisochroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitroisochroman | |
CAS RN |
444588-03-8 | |
Record name | 7-Nitroisochroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.